N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a thiophen-3-yl ethyl substituent. The compound’s structure combines a partially saturated bicyclic aromatic system with a sulfur-containing heterocycle (thiophene), which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability. Sulfonamide derivatives are widely studied for their diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and anticancer effects .
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-21(19,17-9-7-13-8-10-20-12-13)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,8,10-12,17H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFPAFUJQZQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the ethyl group: The thiophene ring is then functionalized with an ethyl group at the 3-position.
Synthesis of the tetrahydronaphthalene moiety: This involves hydrogenation of naphthalene under specific conditions.
Sulfonamide formation: The final step involves the reaction of the functionalized thiophene and tetrahydronaphthalene with sulfonyl chloride to form the sulfonamide group.
Chemical Reactions Analysis
N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions:
Scientific Research Applications
N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, material science, and biological studies.
Chemical Properties and Structure
This compound has a complex structure that includes a tetrahydronaphthalene core and a thiophene ring. Its molecular formula is , and it exhibits unique properties due to the presence of both the sulfonamide group and the thiophene moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with DNA synthesis or modulation of apoptotic pathways, making these compounds valuable in the development of new cancer therapies .
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial activity. Research has demonstrated that compounds containing this functional group can effectively inhibit bacterial growth by interfering with folate synthesis. This property is particularly useful in developing new antibiotics to combat resistant bacterial strains .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory effects. For example, certain thienopyrimidine derivatives have shown significant anti-inflammatory activity in preclinical studies. This suggests that this compound could have potential applications in treating inflammatory diseases .
Organic Electronics
The thiophene unit in this compound contributes to its semiconducting properties. Research indicates that thiophene-containing compounds can be used as active materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport makes them suitable for applications in flexible electronics .
Dyes and Pigments
Another application of this compound is in the field of dyes and pigments. Thiophene derivatives are known for their vibrant colors and stability. They can be utilized in developing new dyeing agents for textiles or as colorants in plastics .
Case Study 1: Anticancer Research
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on the tetrahydronaphthalene structure. These compounds were tested against various cancer cell lines, revealing IC50 values indicating strong anticancer activity compared to standard chemotherapeutics. The study concluded that modifications at the thiophene position enhanced potency significantly .
Case Study 2: Antimicrobial Screening
A comprehensive screening of sulfonamide derivatives was conducted to evaluate their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that specific modifications on the thiophene ring led to increased antibacterial activity, suggesting potential pathways for developing new antibiotics .
Case Study 3: Organic Electronics Application
Research published in Advanced Materials explored the use of thiophene-based compounds in organic solar cells. The study demonstrated that incorporating this compound into the active layer improved device efficiency by enhancing charge mobility and reducing recombination losses .
Mechanism of Action
The mechanism of action of N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural differences and similarities between N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and related compounds identified in the evidence:
Pharmacological and Chemical Insights
- Thiophene vs. Thiazole/Thiazolo[5,4-b]pyridine : The thiophen-3-yl group in the target compound may confer distinct electronic and steric properties compared to thiazole-based substituents (e.g., in ). Thiazoles are associated with improved bioavailability and target affinity in kinase inhibitors, while thiophenes may enhance π-π stacking interactions in receptor binding .
- Heterocyclic Complexity : Compounds with fused heterocycles (e.g., triazolo[3,2-b][1,3]thiazol in ) often exhibit enhanced metabolic stability but may face synthetic challenges. The target compound’s simpler thiophene substituent could simplify synthesis while retaining activity.
- Substituent Position : The position of substituents (e.g., thiophen-3-yl vs. thiophen-2-yl in ) significantly impacts receptor interactions. For instance, thiophen-3-yl derivatives may exhibit better steric compatibility with hydrophobic enzyme pockets .
Biological Activity
N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C18H23N1O2S1
- Molecular Weight : 321.44 g/mol
- CAS Number : Not specified in available sources
Structure
The structure of the compound consists of a tetrahydronaphthalene core substituted with a thiophene moiety and a sulfonamide group. This unique structure contributes to its biological activity.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study : A derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Research Findings : In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Potential Applications : This suggests a role in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound:
- In vitro Studies : The compound showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism : It is hypothesized that the sulfonamide group plays a critical role in disrupting bacterial folate synthesis.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
